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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the brain penetration and central
nervous system (CNS) distribution of INJ-42165279, a potent and selective inhibitor of fatty
acid amide hydrolase (FAAH). The protocols detailed below are based on preclinical and
clinical studies and are intended to guide researchers in designing and executing similar
experiments.

JNJ-42165279 is a drug developed by Janssen Pharmaceutica that functions as a selective
and potent inhibitor of the FAAH enzyme.[1] It is under investigation for the treatment of anxiety
and major depressive disorders.[1][2] By inhibiting FAAH, JNJ-42165279 prevents the
breakdown of endogenous cannabinoids like anandamide (AEA), leading to their increased
levels in the brain and periphery.[3][4][5]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data on the brain penetration and
distribution of JINJ-42165279 from both preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of JNJ-42165279 in Rats
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Paramete . Time Referenc
Value Species Dose Route .
r Point e
Plasma
4.2 uM Rat 20 mg/kg Oral 1 hour [6]
Cmax
Brain
6.3 uM Rat 20 mg/kg Oral 1 hour [6]
Cmax
Brain/Plas
ma Ratioat ~1.5 Rat 20 mg/kg Oral 1 hour [6]
Cmax

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Parameters of INJ-42165279 in
Humans
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Parameter Value Dose Duration Sample Reference
CSF
Concentratio 2.67 ng/mL 10 mg/day 7 days CSF [7]
n
8.95 ng/mL 25 mg/day 7 days CSF [7]
31.8 ng/mL 75 mg/day 7 days CSF [7]
~3% of ]
CSF/Plasma Multiple
) plasma Cmax 7 days CSF/Plasma [718]
Ratio Doses
on Day 10
Brain FAAH
Occupancy 96-98% 10, 25,50 mg  Single Dose Brain [71[8]
(at Cmax)
Single Dose )
>80% 10 mg Brain [7]
(at trough)
Single Dose )
>50% 2.5mg Brain [7]
(at trough)
CSF AEA
~45-fold 10 mg/day 7 days CSF [718]
Fold Increase
~41-fold 25 mg/day 7 days CSF [718]
~77-fold 75 mg/day 7 days CSF [7]
CSF OEA
~6.6-fold 10 mg/day 7 days CSF [718]
Fold Increase
~5.8-fold 25 mg/day 7 days CSF [718]
~7.4-fold 75 mg/day 7 days CSF [7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are
synthesized from published preclinical and clinical studies of INJ-42165279.
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Protocol 1: Preclinical Brain Penetration Assessment in
Rodents

Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of
JNJ-42165279 in rats.

Materials:

JNJ-42165279

» Appropriate vehicle for oral administration

o Male Sprague-Dawley rats (or other suitable strain)

e Oral gavage needles

» Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

e Brain harvesting tools

e Homogenizer

¢ Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Dosing: Administer a single oral dose of JINJ-42165279 (e.g., 20 mg/kg) to a cohort of rats.[6]

o Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours) post-
dose, collect blood samples via tail vein or cardiac puncture. Euthanize the animals and
immediately harvest the brains.

e Plasma Preparation: Centrifuge the blood samples to separate plasma.

» Brain Homogenization: Weigh the harvested brains and homogenize them in a suitable
buffer.
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o Sample Analysis: Analyze the plasma and brain homogenate samples for INJ-42165279
concentrations using a validated LC-MS/MS method.

» Data Analysis: Calculate the plasma and brain concentration-time profiles. Determine key
pharmacokinetic parameters such as Cmax, Tmax, and AUC. Calculate the brain-to-plasma
concentration ratio at each time point.

Protocol 2: Clinical Brain FAAH Occupancy
Measurement using Positron Emission Tomography
(PET)

Objective: To quantify the occupancy of FAAH in the human brain by JNJ-42165279 using PET
imaging.

Materials:

JINJ-42165279 oral formulation

[11C]MK-3168 (or another suitable FAAH PET tracer)

PET scanner

Healthy human volunteers

Automated blood sampling system

Metabolite analysis equipment (for plasma)

Procedure:

o Baseline Scan: Perform a baseline dynamic PET scan on each volunteer following an
intravenous injection of [11C]MK-3168 to determine the baseline total distribution volume
(VT) of the tracer in various brain regions.[7]

e Drug Administration: Administer a single oral dose of JINJ-42165279 at varying dose levels
(e.g., 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg) to different cohorts of volunteers.[7]
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e Post-Dose Scan: At a specified time post-dose (e.g., at the expected Tmax), perform a
second dynamic PET scan with [11C]MK-3168.

e Blood Sampling and Analysis: Collect arterial blood samples throughout the PET scans to
measure the concentration of the radiotracer in plasma and to determine the fraction of
unmetabolized parent tracer.

e Image Analysis and Kinetic Modeling:

o Reconstruct the PET images and delineate volumes of interest (VOIs) for different brain

regions.[7]

o Use a two-tissue compartment reversible model to analyze the time-activity curves and
estimate the total distribution volume (VT) of the tracer in each VOI for both baseline and

post-dose scans.[7]

e Occupancy Calculation: Calculate the FAAH occupancy in each brain region using the
following formula:

o Occupancy (%) = [(VT_baseline - VT_postdose) / VT_baseline] x 100

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of INJ-42165279 and the
experimental workflows.
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Caption: Mechanism of action of INJ-42165279.
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Caption: Experimental workflows for brain penetration analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Penetration and Distribution Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8295929#inj-42165279-brain-penetration-and-
distribution-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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